9-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a triazoloquinazolinone derivative characterized by a fused triazole-quinazoline core, a 2-methylphenyl group at position 9, and a methylsulfanyl substituent at position 2. The methylsulfanyl group and 2-methylphenyl substituent influence its electronic, steric, and lipophilic properties, which are critical for molecular interactions with biological targets.
Properties
Molecular Formula |
C17H18N4OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
9-(2-methylphenyl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H18N4OS/c1-10-6-3-4-7-11(10)15-14-12(8-5-9-13(14)22)18-16-19-17(23-2)20-21(15)16/h3-4,6-7,15H,5,8-9H2,1-2H3,(H,18,19,20) |
InChI Key |
HZHLDOLHJZZZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=NC(=NN24)SC |
Origin of Product |
United States |
Biological Activity
The compound 9-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C16H18N4OS
- Molecular Weight : 302.41 g/mol
- LogP : 4.8718 (indicating lipophilicity)
- Polar Surface Area : 71.958 Ų
Structural Representation
The compound features a triazoloquinazoline core with a methylsulfanyl group and a 2-methylphenyl substituent. This unique structure is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4OS |
| Molecular Weight | 302.41 g/mol |
| LogP | 4.8718 |
| Polar Surface Area | 71.958 Ų |
Anticancer Properties
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. The compound has been evaluated for cytotoxic effects against various cancer cell lines using the MTT assay. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Concentration Range : 0.1 to 100 µM.
- Findings : The compound demonstrated cytotoxic activity across tested concentrations, with notable efficacy at higher doses.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : It may act as an inhibitor of dihydrofolate reductase and topoisomerase I, which are critical in DNA synthesis and repair.
- Signal Transduction Modulation : The compound has shown potential in modulating pathways involving ERK1/2 phosphorylation and intracellular calcium mobilization, indicating its role as a selective RXFP4 agonist .
- Interaction with Tubulin : Similar compounds have been reported to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Pharmacological Evaluation
A comprehensive evaluation of the compound's pharmacological profile reveals its potential as a multi-target therapeutic agent:
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation |
| Antimicrobial | Effective against several bacterial strains |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Study 1: Cytotoxic Evaluation
In a study published in 2018, a series of quinazolinone derivatives were synthesized and tested for cytotoxicity. Among them, the target compound exhibited significant activity against MCF-7 and HeLa cell lines, with IC50 values suggesting potent anticancer properties .
Study 2: Selective RXFP4 Agonism
A recent pharmacological evaluation demonstrated that the compound acts as a selective agonist for RXFP4 receptors, impacting cellular signaling pathways crucial for various physiological responses. This was evidenced by its ability to activate pCRE and recruit β-arrestin in CHO cells overexpressing RXFP4 .
Comparison with Similar Compounds
Phenyl Ring Substituents (R1)
- 4-Methylphenyl () : A para-methyl group improves lipid solubility, correlating with enhanced antibacterial and antifungal activities compared to ortho-substituted analogs.
- Chlorophenyl () : Electron-withdrawing chlorine atoms increase electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., kinase inhibitors).
- Methoxy/Ethoxyphenyl () : Methoxy/ethoxy groups enhance solubility and hydrogen-bonding capacity, critical for CNS-targeted activities (e.g., anticonvulsant effects) .
Sulfanyl Group Variations (R2)
- Methylsulfanyl (Target) vs.
- Benzylsulfanyl () : The bulky benzyl group may hinder binding to compact active sites but could enhance affinity for hydrophobic pockets in proteins like tubulin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
